1-(1H-Benzo[d]imidazol-1-yl)ethanol
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Overview
Description
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) is a chemical compound with the molecular formula C9H10N2O. It belongs to the benzimidazole class of compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer therapy and as an antiparasitic agent.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle, leading to the disruption of cell division in parasitic nematodes . This selective binding and depolymerization of tubulin make benzimidazoles effective antiparasitic agents.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI), known for its broad range of biological activities.
1H-Imidazole: Another heterocyclic compound with similar structural features and diverse applications.
2-Substituted Benzimidazoles: Compounds with various substitutions at the 2-position, often investigated for their anticancer properties.
Uniqueness
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its alpha-methyl group and methanol moiety contribute to its unique properties, making it a valuable compound for research and industrial applications .
Biological Activity
1-(1H-Benzo[d]imidazol-1-yl)ethanol is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by various research studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.19 g/mol
This compound features a benzimidazole ring, which is known for its role in various biological activities.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of benzimidazole derivatives, including this compound.
Key Findings:
- A study reported that derivatives of benzimidazole exhibited significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for some derivatives were found to be less than 1 µg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | < 1 |
Other derivatives | E. coli | < 10 |
Anticancer Activity
Research has also indicated that benzimidazole derivatives possess anticancer properties.
Case Studies:
- In vitro studies demonstrated that compounds derived from benzimidazole significantly inhibited the growth of various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) .
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity of Benzimidazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 5.0 |
Other derivatives | HepG2 | 3.5 |
Other derivatives | HCT116 | 4.0 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Benzimidazole derivatives have been shown to inhibit specific enzymes involved in bacterial persistence and resistance mechanisms, such as (p)ppGpp synthetases .
- Cell Cycle Regulation : These compounds may also influence cell cycle checkpoints, leading to increased apoptosis in cancer cells .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-7,12H,1H3 |
InChI Key |
IDBKSROOXUIRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1C=NC2=CC=CC=C21)O |
Origin of Product |
United States |
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